Putreanine

概要

説明

準備方法

Putreanine can be synthesized through various methods. One common approach involves the isolation of this compound from bovine brain tissue using ion exchange chromatography and crystallization as the sulfate salt . Another method involves the biosynthesis of putrescine, a precursor to this compound, from L-arginine using engineered Escherichia coli whole cells. This biocatalytic method co-expresses L-arginine decarboxylase and agmatine ureohydrolase to produce putrescine, which can then be further converted to this compound .

化学反応の分析

Putreanine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Cancer Research

Putreanine's role in cancer research is significant due to its involvement in polyamine metabolism. Polyamines are known to be critical for cell proliferation and differentiation; thus, targeting their biosynthesis may provide therapeutic benefits in cancer treatment. Inhibitors of polyamine synthesis have shown promise in clinical trials for reducing tumor growth in prostate and colon cancers . Specifically, the use of DFMO (difluoromethylornithine), a selective inhibitor of polyamine synthesis, has demonstrated a reduction in prostate-specific antigen levels and tumor size in patients predisposed to prostate cancer .

Neurobiology

This compound has been identified as a natural component within the central nervous system. Its presence suggests potential roles in neuroprotection and cognitive functions. Research indicates that polyamines, including this compound, may influence neuronal health and could be explored for therapeutic strategies against neurodegenerative diseases .

Enzymatic Reactions

This compound is a substrate for putrescine oxidase, which catalyzes its oxidation. This enzymatic reaction produces 1-pyrroline and ammonia, indicating that this compound can be utilized in biochemical assays to study enzyme kinetics and substrate specificity .

Table 1: Enzyme Activity on this compound

| Enzyme | Substrate | Reaction Products | Km Value (mM) |

|---|---|---|---|

| Putrescine Oxidase | This compound | 1-Pyrroline + Ammonia | Higher than Putrescine |

| Putrescine | 1-Pyrroline + Ammonia | Lower |

Gut Microbiome Influence

Recent studies have highlighted the role of gut microbiota in producing polyamines like this compound. These compounds can influence host health by modulating inflammation and metabolic processes . Understanding the biosynthesis of this compound by gut microbes opens avenues for exploring its role in maintaining gut health and preventing diseases associated with dysbiosis.

Clinical Trials with Polyamine Inhibitors

A notable case study involved the administration of DFMO alongside sulindac in patients with stage 1 colon cancer. The results indicated a significant reduction (70%) in cancer cell counts after three years of treatment, showcasing the potential of targeting polyamine metabolism through compounds related to this compound .

Neuroprotective Effects

In another study focusing on neurobiology, researchers investigated the effects of polyamines on cognitive function using animal models. The findings suggested that increased levels of this compound correlated with improved cognitive performance, indicating its potential as a therapeutic agent for cognitive decline .

作用機序

The mechanism of action of putreanine involves its role as a terminal product of spermidine oxidation. It interacts with various molecular targets, including enzymes involved in polyamine metabolism. This compound’s accumulation in excretory organs suggests it may play a role in the disposal of waste nitrogen. Additionally, its presence in the central nervous system indicates potential involvement in neurological processes .

類似化合物との比較

Putreanine is similar to other polyamines such as putrescine, spermidine, and spermine. These compounds share structural similarities, including multiple amino groups, but differ in their specific functions and biological roles. For example:

Putrescine: A precursor to spermidine and spermine, involved in cell growth and differentiation.

Spermidine: Plays a role in cellular processes such as DNA stabilization and autophagy.

Spermine: Involved in cellular metabolism and protection against oxidative stress

This compound’s uniqueness lies in its specific accumulation in the central nervous system and its role as a terminal product of spermidine oxidation, distinguishing it from other polyamines .

生物活性

Putreanine is a polyamine derivative that plays a significant role in various biological processes, particularly in the central nervous system and cellular metabolism. This article explores the biological activity of this compound, its metabolic pathways, physiological effects, and relevance in health and disease.

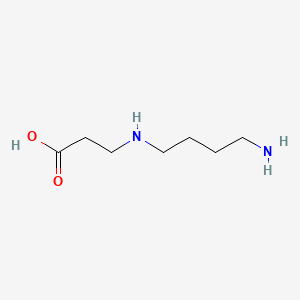

Overview of this compound

This compound, chemically known as N-(3-aminopropyl)-1,4-diaminobutane, is a biogenic amine closely related to putrescine. It is synthesized from putrescine via a transamination reaction. As a natural component found in the brains of vertebrates, this compound is involved in several critical physiological functions and is a precursor to other polyamines such as spermidine and spermine .

Metabolic Pathways

This compound is produced through the metabolism of putrescine, which can be synthesized from ornithine or arginine. The key enzymes involved in this metabolic pathway include:

- Ornithine Decarboxylase (ODC) : Converts ornithine to putrescine.

- Spermidine Synthase : Catalyzes the conversion of putrescine to spermidine using decarboxylated S-adenosylmethionine (dcAdoMet) as an aminopropyl donor.

- Spermine Synthase : Further converts spermidine to spermine .

The metabolic pathways of this compound are illustrated below:

| Substrate | Enzyme | Product |

|---|---|---|

| Ornithine | Ornithine Decarboxylase (ODC) | Putrescine |

| Putrescine | Spermidine Synthase | Spermidine |

| Spermidine | Spermine Synthase | Spermine |

Biological Functions

This compound exhibits several biological activities that are crucial for cellular function and health:

- Cell Growth and Proliferation : Polyamines, including this compound, are known to regulate gene expression and protein synthesis, influencing cell growth and proliferation. They modulate the activity of transcription factors and protein kinases .

- Neurotransmission : In the central nervous system, this compound may play a role in neurotransmitter regulation and neuronal signaling. Its presence has been noted in brain tissues where it could influence synaptic plasticity .

- Cytotoxicity : Recent studies have shown that polyamine-derived metabolites can exhibit cytotoxic effects under certain conditions. For instance, oxidative stress from polyamine metabolism may lead to the formation of harmful byproducts that can damage cellular components .

Clinical Relevance

Research has indicated that altered levels of polyamines, including this compound, are associated with various pathological conditions:

- Cancer : Elevated levels of polyamines have been observed in several cancers, including prostate and colorectal cancer. The activity of ODC is often increased in malignant tissues, suggesting a link between polyamine metabolism and tumor growth .

- Cystic Fibrosis : Studies have shown that patients with cystic fibrosis exhibit altered levels of polyamines in their sputum, which correlate with disease exacerbations. Increased concentrations of putrescine and spermine were noted during pulmonary exacerbations .

Case Study 1: this compound in Cancer Research

A study investigated the role of polyamines in cancer cell proliferation. It was found that inhibiting ODC led to reduced levels of putrescine and subsequent decreases in cell growth rates in vitro. This suggests that targeting polyamine metabolism could be a potential therapeutic strategy for cancer treatment.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that this compound administration reduced cell death and improved survival rates in neuronal cultures exposed to harmful agents.

特性

IUPAC Name |

3-(4-aminobutylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-4-1-2-5-9-6-3-7(10)11/h9H,1-6,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSHXVLJDRJCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180535 | |

| Record name | Putreanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25887-39-2 | |

| Record name | Putreanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25887-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Putreanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025887392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putreanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。